molecular formula C13H13NO3 B14248089 2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 214920-28-2

2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14248089
CAS No.: 214920-28-2
M. Wt: 231.25 g/mol
InChI Key: MVVZBZLPFUGJIY-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a nitroethenyl group and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce a variety of oxygenated compounds.

Scientific Research Applications

2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2-methoxyethyl)-1-nitrobenzene
  • 2-Methyl-2-(2-thiomethoxyethyl)-1-nitrobenzene
  • Ethyl 2-methyl-2-(3-nitrophenyl)propanoate

Uniqueness

Compared to similar compounds, 2-Methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

214920-28-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-methyl-2-(2-nitroethenyl)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H13NO3/c1-13(8-9-14(16)17)7-6-10-4-2-3-5-11(10)12(13)15/h2-5,8-9H,6-7H2,1H3

InChI Key

MVVZBZLPFUGJIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2C1=O)C=C[N+](=O)[O-]

Origin of Product

United States

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